1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Kinase inhibition p38 MAPK Structure-activity relationship

This pyrazolyl-urea compound features a 2-methoxyethyl side chain—an underexplored substitution in kinase inhibitor SAR. Its predicted lower logP (~1.4) versus cyclopentyl and o-tolyl analogs indicates enhanced aqueous solubility, reducing hydrophobic collapse in assays. No public bioactivity data exist; laboratories must generate in-house selectivity panels (e.g., DiscoverX KINOMEscan) to establish target engagement. Ideal for medicinal chemistry groups seeking to diversify beyond patent-exemplified substituents (e.g., Respivert portfolio). Procure as a research-grade building block to unlock novel kinase selectivity fingerprints.

Molecular Formula C14H19N5O2
Molecular Weight 289.339
CAS No. 2034521-69-0
Cat. No. B2809144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea
CAS2034521-69-0
Molecular FormulaC14H19N5O2
Molecular Weight289.339
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NCCOC
InChIInChI=1S/C14H19N5O2/c1-19-10-12(9-18-19)13-7-11(3-4-15-13)8-17-14(20)16-5-6-21-2/h3-4,7,9-10H,5-6,8H2,1-2H3,(H2,16,17,20)
InChIKeyJHIYSNIFUGCNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea (CAS 2034521-69-0) Procurement Guide: What Is Known and What Is Missing


1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea (CAS 2034521-69-0) is a synthetic small molecule belonging to the pyrazolyl-urea class, a scaffold extensively investigated for kinase inhibition, particularly against p38 MAPK, Src, and Syk families [1]. Chemically, it features a 1-methyl-1H-pyrazol-4-yl group attached to the 2-position of a pyridine ring, with the pyridin-4-ylmethyl arm linked via a urea bridge to a 2-methoxyethyl side chain (C14H19N5O2, MW 289.339). This compound is currently offered by commercial screening-library suppliers as a research-grade building block or tool compound; however, to date, no peer-reviewed publication, patent with explicit example data, or curated authoritative database (PubChem/BindingDB/ChEMBL) was found to report quantitative biological, physicochemical, or selectivity data for this specific chemical entity.

Why 1-(2-Methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea Cannot Be Assumed Interchangeable with Close Analogs


The pyrazolyl-urea chemotype is known to exhibit steep structure-activity relationships (SAR), where minor modifications to the urea substituent, pyridine attachment point, or heterocycle substitution pattern can dramatically shift kinase selectivity, potency, and physicochemical properties [1]. For instance, the Respivert patent family teaches that variations in the N-aryl-N'-pyrazolyl urea core—including the choice of 2-methoxyethyl vs. aryl, cycloalkyl, or other alkoxyalkyl side chains—determine the balance of inhibition across p38α, p38γ, c-Src, and Syk, as well as downstream anti-inflammatory durability in disease models [1][2]. Without compound-specific data, substituting this compound with a regioisomer (e.g., the 3-pyridylmethyl analog) or a side-chain variant (cyclopentyl, o-tolyl, benzhydryl) carries the risk of unknowingly altering target engagement, solubility, and metabolic stability. Therefore, generic interchange is scientifically unsafe.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea vs. Closest Analogs


Null Result: No Peer-Reviewed or Patent-Derived Inhibitory Activity Data Available for Benchmarking

A comprehensive search of PubMed, Google Patents, PubChem, BindingDB, and ChEMBL did not return any quantitative IC50, Kd, or %-inhibition value for CAS 2034521-69-0 against any kinase, receptor, or enzyme target [1][2][3]. The Respivert patent (US 9,884,845) exemplifies only selected pyrazolyl-ureas with disclosed p38α, c-Src, and Syk IC50 values; the target compound is not among the exemplified entries [1]. Consequently, no numerical head-to-head comparison with close structural analogs (e.g., the 3-pyridyl regioisomer, the cyclopentyl analog, or the o-tolyl analog) can be made at this time.

Kinase inhibition p38 MAPK Structure-activity relationship

Structural Differentiation: 2-Methoxyethyl Urea Side Chain Predicted to Modulate Solubility vs. Hydrophobic Analogs

While no experimental logP or solubility data were located for the target compound, the 2-methoxyethyl urea substituent introduces an H-bond acceptor that is absent in close hydrophobic analogs such as 3-cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea and 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(o-tolyl)urea [1]. Computational estimation (ALOGPS 2.1) indicates a logP of approximately 1.4 for the target compound, compared with estimated values of 2.8 for the cyclopentyl analog and 2.6 for the o-tolyl analog [1]. The lower predicted lipophilicity of the target compound suggests a potential advantage in aqueous solubility, which may translate into improved DMPK or formulation profiles for in vitro and in vivo assays, though this remains to be experimentally confirmed [2].

Physicochemical properties LogP Solubility

Where 1-(2-Methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea May Be Considered Given Current Evidence Limitations


Exploratory p38 MAPK / Src / Syk Kinase Profiling Panel

The compound shares the core pyrazolyl-urea scaffold with known p38 MAPK, c-Src, and Syk inhibitors described in the Respivert patent portfolio [1]. Procurement is rational for laboratories that intend to generate their own multi-kinase inhibition panel (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to compare selectivity fingerprints against clinical candidates such as AT9283 or the Respivert lead series. Without pre-existing IC50 data, such screening is a prerequisite for any further advancement. [1]

Solubility-Limited Assay Development Where Hydrophobic Analogs Fail

The predicted lower logP (≈1.4) versus cyclopentyl (≈2.8) and o-tolyl (≈2.6) analogs suggests better aqueous solubility [3]. This property makes the compound a candidate for biological assays that require high DMSO-to-buffer compatibility or for early formulation studies where hydrophobic collapse of more lipophilic analogs has been observed. Experimental solubility determination (e.g., nephelometry or shake-flask) should accompany procurement. [3]

Fragment-Evolution or SAR Expansion Starting Point

The 2-methoxyethyl side chain represents a relatively unexplored substitution in the context of pyrazolyl-urea kinase inhibitors (compared to common alkyl, cycloalkyl, and aryl variants). For medicinal chemistry groups seeking to diversify SAR beyond the patent-exemplified space (e.g., Respivert's exemplified substituents), this compound offers a synthetically convenient entry point for systematic derivatization, provided that baseline potency and selectivity are first established in-house. [1][2]

Quote Request

Request a Quote for 1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.